

Comparing the anti-diabetic potential of Sieboldin with other dihydrochalcones.

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Compound of Interest		
Compound Name:	Sieboldin	
Cat. No.:	B600483	Get Quote

A Comparative Analysis of the Anti-Diabetic Potential of Dihydrochalcones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-diabetic potential of several dihydrochalcones, a class of natural phenolic compounds. While the initial focus of this comparison was to include **Sieboldin**, a comprehensive search of scientific literature did not yield sufficient data on its anti-diabetic properties to facilitate a meaningful comparison. Therefore, this guide will focus on three other prominent dihydrochalcones with documented anti-diabetic effects: Phloretin, Phlorizin, and Neohesperidin Dihydrochalcone (NHDC).

This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid researchers in understanding the therapeutic potential of these compounds in the context of diabetes mellitus.

Comparative Efficacy of Dihydrochalcones

The anti-diabetic effects of dihydrochalcones are exerted through various mechanisms, including the inhibition of carbohydrate-digesting enzymes, modulation of glucose transporters, and interaction with key insulin signaling pathways. The following tables summarize the available quantitative data for Phloretin, Phlorizin, and Neohesperidin Dihydrochalcone.



Table 1: Inhibition of Carbohydrate-Digesting Enzymes

Compound	Target Enzyme	IC50 Value	Source Organism of Enzyme	Reference
Phloretin	α-Glucosidase	Moderate Inhibition (Specific IC50 not consistently reported)	Not Specified	[1]
α-Amylase	Weak Inhibition	Not Specified	[1]	
Phlorizin	α-Glucosidase	0.97 mM	Not Specified	[2]
Neohesperidin Dihydrochalcone (NHDC)	α-Amylase	389 μM (Activator)	Porcine Pancreatic	[3][4]
α-Glucosidase	554.59 μg/ml	Bacillus stearothermophil us	[5]	
α-Glucosidase	73.03 μg/ml	Rat Small Intestine	[5]	_

Table 2: Other Anti-Diabetic Mechanisms and In Vitro Data

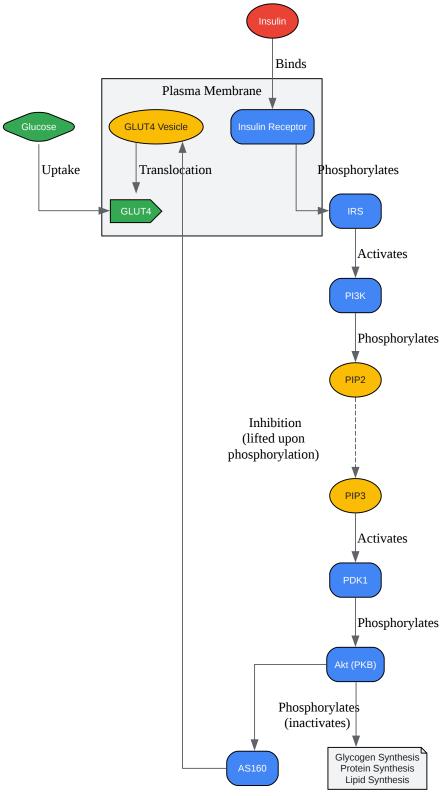


Compound	Target/Assay	Effect	Quantitative Data	Reference
Phloretin	Maltase- glucoamylase	Inhibition (in silico)	Docking Score: -7.4 kcal/mol	
Phlorizin	SGLT1 (human)	Inhibition	Ki: 300 nM	[6]
SGLT2 (human)	Inhibition	Ki: 39 nM	[6]	
Neohesperidin Dihydrochalcone (NHDC)	H ₂ O ₂ Scavenging	Inhibition	IC50: 205.1 μM	[3][4]
HOCI Scavenging	Inhibition	IC50: 25.5 μM	[3][4]	

Key Signaling Pathways in Anti-Diabetic Action

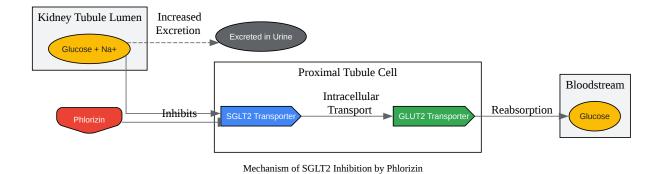
The anti-diabetic effects of many flavonoids, including dihydrochalcones, are mediated through the modulation of critical intracellular signaling pathways. Below are graphical representations of two key pathways implicated in the action of the compared dihydrochalcones.





PI3K/Akt Insulin Signaling Pathway





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